molecular formula C18H16N2O4 B2551352 Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate CAS No. 923201-48-3

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate

Cat. No.: B2551352
CAS No.: 923201-48-3
M. Wt: 324.336
InChI Key: ZGZREWWIMVSVKY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl bromoacetate in the presence of a base such as sodium carbonate.

    Introduction of the Nicotinamido Group: The nicotinamido group can be introduced through a nucleophilic substitution reaction using nicotinic acid or its derivatives.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamido group is known to interact with enzymes involved in cellular metabolism, potentially inhibiting their activity. The benzofuran core may also interact with various receptors and proteins, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nicotinamido group, in particular, differentiates it from other benzofuran derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-9-13(6-7-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZREWWIMVSVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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